Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules .
Mechanism of Action
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is primarily used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which act as antagonists of the melanin-concentrating hormone (MCH-1R) . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives, which act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .
Mode of Action
The exact mode of action of Tert-butyl 2,6-diazaspiro[3It is known to be involved in the synthesis of specific derivatives that interact with their respective targets, leading to inhibition or antagonism .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the derivatives it helps synthesize. For instance, MCH-1R antagonists can influence energy balance and feeding behavior, while NAMPT and ROCK inhibitors can impact cellular metabolism and cytoskeletal dynamics .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tert-butyl 2,6-diazaspiro[3Its molecular weight of 21229 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound are determined by the action of the derivatives it helps synthesize. For example, MCH-1R antagonists can decrease food intake and body weight, while NAMPT and ROCK inhibitors can modulate cellular energy metabolism and cell motility .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is involved in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives interact with melanin-concentrating hormone receptors (MCH-1R), which are proteins that play a crucial role in energy homeostasis and feeding behavior .
Cellular Effects
Its derivatives have been shown to interact with MCH-1R, influencing cell signaling pathways related to energy homeostasis .
Molecular Mechanism
This compound is used in the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These enzymes play key roles in cellular metabolism and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the diazaspiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and solvents, along with rigorous purification steps such as recrystallization or chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is widely used in scientific research for various applications:
Chemistry: As a reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: Used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions, making it valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYAMZPJMTFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676488 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-86-0 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diazaspiro[3.4]octane, N6-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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